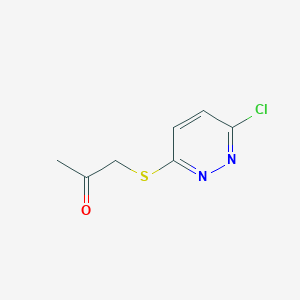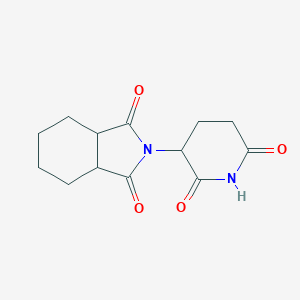
Glutarimide, 2-(hexahydrophthalimido)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutarimide, 2-(hexahydrophthalimido)-, also known as HHPA, is a cyclic imide compound that has been widely used in scientific research for its unique chemical and biological properties. HHPA is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. It has a molecular formula of C10H14N2O2 and a molecular weight of 198.23 g/mol.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Teratogenic Action
Glutarimide, 2-(hexahydrophthalimido), is studied for its pharmacological properties and teratogenic potential. Research has explored the teratogenic effects of similar compounds, noting increased fetal resorptions in rats and chick embryos (Wuest, Sigg, & Fratta, 1964).
Biological Activity and Synthetic Methods
This compound is a part of glutarimides, known for their pharmacological activities, including acting as androgen receptor antagonists, anti-inflammatory agents, and tumor suppressors. Some synthetic derivatives are used as immunosuppressives and anxiolytics. Its synthesis methods and physicochemical properties are of significant interest (Popovic-Djordjevic et al., 2014).
Role as a Carrier Molecule in Cell Transport
Glutarimide, particularly its moiety, acts as a carrier molecule, aiding the transport of biologically active substituents through cell membranes. This suggests its potential role in enhancing drug delivery systems (Michalska et al., 2000).
Metabolism in Biological Systems
Studies have also focused on the metabolism of glutarimide derivatives in biological systems, such as in dogs, suggesting their biological degradation through dehydrogenation (Kebrle & Hoffmann, 1956).
Chemical Reactions and Syntheses
Glutarimide is utilized in Diels-Alder reactions, leading to the synthesis of various chemical compounds, demonstrating its versatility in organic chemistry (Rivera et al., 1988).
Discovery of New Derivatives
New glutarimide derivatives have been discovered from natural sources like marine sponges, indicating the compound's potential for new pharmaceutical applications (Sun et al., 2014).
Inhibition of Peptide Synthesis in Eukaryotic Translation
Glutarimide and its derivatives have been studied for their role in inhibiting peptide synthesis on reticulocyte ribosomes, contributing to our understanding of molecular biology and pharmacology (Obrig et al., 1971).
Antibiotic Properties
Glutarimide derivatives like cycloheximide show antifungal properties and are toxic to a range of organisms, highlighting their potential in antibiotic research (Sisler & Siegel, 1967).
Propiedades
Número CAS |
19246-22-1 |
|---|---|
Nombre del producto |
Glutarimide, 2-(hexahydrophthalimido)- |
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C13H16N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h7-9H,1-6H2,(H,14,16,17) |
Clave InChI |
IWKLKPPKVNKYPD-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
SMILES canónico |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
melting_point |
356.9 to 358.7 °F (NTP, 1992) |
Otros números CAS |
19246-22-1 |
Descripción física |
Shiny off-white crystalline solid. (NTP, 1992) |
Solubilidad |
less than 1 mg/mL at 64° F (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



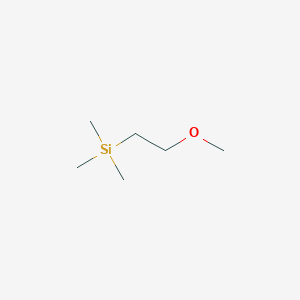
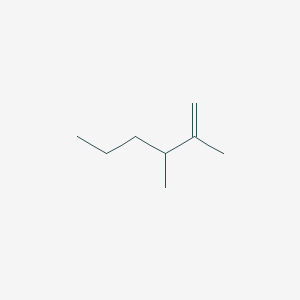

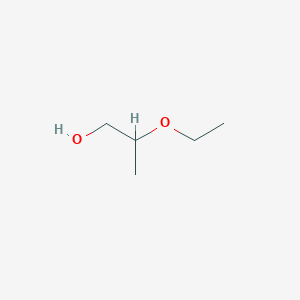
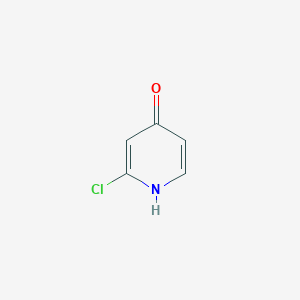
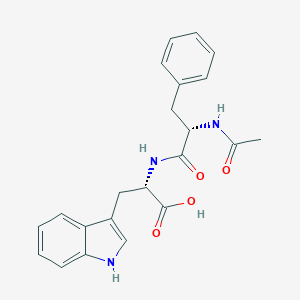
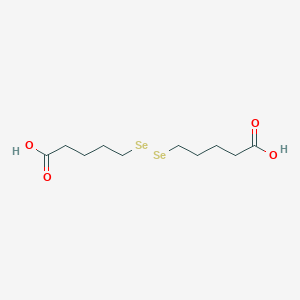
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

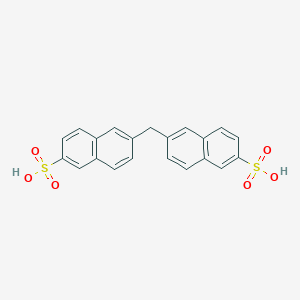
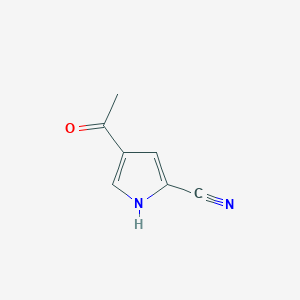
![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
